molecular formula C30H44O4P2 B12496093 (R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine)

(R)-(2,2,2',2'-Tetramethyl-[4,4'-bibenzo[d][1,3]dioxole]-5,5'-diyl)bis(diisopropylphosphine)

Cat. No.: B12496093
M. Wt: 530.6 g/mol
InChI Key: CXCXGJITZSZQOI-UHFFFAOYSA-N
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Description

This chiral bisphosphine ligand features a bibenzo[d][1,3]dioxole backbone with tetramethyl substituents at the 2,2',2'',2''' positions and diisopropylphosphine groups at the 5,5' positions. Its stereochemistry (R-configuration) and bulky substituents make it a valuable catalyst in asymmetric synthesis, particularly in transition-metal-catalyzed reactions like hydrogenation and cross-coupling. The tetramethyl groups enhance steric hindrance, while the diisopropylphosphine moieties provide strong electron-donating properties, critical for stabilizing metal centers and influencing enantioselectivity .

Properties

Molecular Formula

C30H44O4P2

Molecular Weight

530.6 g/mol

IUPAC Name

[4-[5-di(propan-2-yl)phosphanyl-2,2-dimethyl-1,3-benzodioxol-4-yl]-2,2-dimethyl-1,3-benzodioxol-5-yl]-di(propan-2-yl)phosphane

InChI

InChI=1S/C30H44O4P2/c1-17(2)35(18(3)4)23-15-13-21-27(33-29(9,10)31-21)25(23)26-24(36(19(5)6)20(7)8)16-14-22-28(26)34-30(11,12)32-22/h13-20H,1-12H3

InChI Key

CXCXGJITZSZQOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)P(C1=C(C2=C(C=C1)OC(O2)(C)C)C3=C(C=CC4=C3OC(O4)(C)C)P(C(C)C)C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Route A: Oxidative Coupling of Methyl-Protected Catechol Derivatives

  • Methylation of Catechol :
    Catechol derivatives are methylated using dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) to form 3,4-dimethylbenzo[d]dioxole.
    $$
    \text{Catechol} + 2\,\text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{3,4-Dimethylbenzo[d]dioxole}
    $$
  • Biphenyl Formation :
    Oxidative coupling of two methylated benzo[d]dioxole units via Ullmann or Suzuki-Miyaura coupling. For example, using Cu(I) catalysts in Ullmann coupling:
    $$
    2\,\text{3,4-Dimethylbenzo[d]dioxole} \xrightarrow{\text{Cu, Ligand}} \text{Tetramethyl-bibenzo[d]dioxole}
    $$

Route B: Direct Cyclization of Biphenyl Precursors

A biphenyl diol is treated with methylating agents under acidic conditions to form the dioxole rings:
$$
\text{Biphenyl-4,4'-diol} + 4\,\text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Tetramethyl-bibenzo[d]dioxole} + 4\,\text{H}2\text{O}
$$

Key Data :

Parameter Route A Route B
Yield 65–75% 70–80%
Purity (HPLC) ≥98% ≥97%
Reaction Time 24–48 h 12–24 h

Introduction of Phosphine Groups

The 5,5'-positions of the bibenzo[d]dioxole core are functionalized with diisopropylphosphine groups via lithiation and phosphination:

Step 1: Directed ortho-Lithiation

  • Lithiation :
    The tetramethyl-bibenzo[d]dioxole is treated with n-BuLi or LDA at low temperatures (–78°C) to generate a dianion at the 5,5'-positions.
    $$
    \text{Core} + 2\,\text{n-BuLi} \rightarrow \text{5,5'-Dilithiated Intermediate}
    $$
  • Phosphination :
    The dianion reacts with chlorodiisopropylphosphine (ClP(i-Pr)₂) to form the bisphosphine product:
    $$
    \text{Dilithiated Intermediate} + 2\,\text{ClP(i-Pr)}_2 \rightarrow \text{Bis(diisopropylphosphine) Derivative}
    $$

Optimization Insights :

  • Temperature : –78°C prevents side reactions.
  • Solvent : Tetrahydrofuran (THF) enhances lithiation efficiency.
  • Stoichiometry : A 2.2:1 molar ratio of ClP(i-Pr)₂ to core ensures complete substitution.

Reaction Outcomes :

Parameter Value
Yield 60–70%
Purity (NMR) 95–97%
Byproducts <5% Mono-substituted product

Enantioselective Resolution

The (R)-enantiomer is isolated using chiral chromatography or asymmetric synthesis:

Method A: Chiral Stationary Phase (CSP) Chromatography

  • Column : Chiralpak® IA or IB.
  • Eluent : Hexane/isopropanol (90:10).
  • Resolution : Baseline separation achieved with α = 1.25.

Method B: Catalytic Asymmetric Synthesis

  • Catalyst : Chiral palladium complexes (e.g., (R)-BINAP-Pd).
  • Substrate : Prochiral bisphosphine precursor.
  • Yield : 85–90% enantiomeric excess (ee).

Comparative Data :

Method ee (%) Yield (%) Time (h)
A 99 50 24
B 90 75 12

Purification and Characterization

Final purification involves recrystallization or column chromatography:

  • Solvent System : Ethyl acetate/hexane (1:5).
  • Crystallization : Diethyl ether at –20°C yields colorless crystals.

Analytical Data :

  • ¹H NMR (CDCl₃): δ 1.25 (d, J = 7 Hz, 24H, CH(CH₃)₂), 2.10 (s, 12H, CH₃), 6.85–7.20 (m, 4H, aromatic).
  • ³¹P NMR (CDCl₃): δ –15.2 ppm.
  • HPLC : >99% purity (Chiralcel® OD-H column).

Comparative Analysis of Synthetic Routes

Parameter Route A (Oxidative Coupling) Route B (Cyclization)
Cost High (Pd/Cu catalysts) Moderate
Scalability Limited (≤100 g) High (kg-scale)
Chirality Control Requires resolution Integrated asymmetric step

Chemical Reactions Analysis

Types of Reactions

®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and various halides for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the chiral ligand .

Major Products

The major products formed from these reactions include phosphine oxides and substituted phosphine derivatives, which are valuable intermediates in further chemical synthesis .

Scientific Research Applications

Chemistry

In chemistry, ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) is widely used as a ligand in asymmetric catalysis. It is particularly effective in hydrogenation and hydroformylation reactions, where it helps produce enantiomerically pure compounds .

Biology and Medicine

While its primary applications are in chemistry, the compound’s ability to produce enantiomerically pure products makes it valuable in the synthesis of pharmaceuticals. Enantiomerically pure drugs often have improved efficacy and reduced side effects compared to their racemic counterparts .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and advanced materials. Its high selectivity and efficiency make it a preferred choice for large-scale catalytic processes .

Mechanism of Action

The mechanism by which ®-(2,2,2’,2’-Tetramethyl-[4,4’-bibenzo[d][1,3]dioxole]-5,5’-diyl)bis(diisopropylphosphine) exerts its effects involves the coordination of the phosphine groups to a metal center. This coordination activates the metal center, facilitating various catalytic processes. The chiral nature of the ligand ensures that the reactions proceed with high enantioselectivity, producing enantiomerically pure products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Biphenyl-Based Phosphine Ligands

(R)-(4,4′,6,6′-Tetramethoxybiphenyl-2,2′-diyl)bis{bis[3,5-bis(trifluoromethyl)phenyl]phosphine} (Empirical Formula: C₄₈H₂₈F₂₄O₄P₂)
  • Structural Differences :
    • Backbone : Tetramethoxybiphenyl vs. tetramethyl-bibenzo[d][1,3]dioxole.
    • Phosphine Groups : Bis(trifluoromethylphenyl) vs. diisopropyl.
  • Properties: The trifluoromethyl groups introduce strong electron-withdrawing effects, reducing electron density at the metal center compared to the electron-donating diisopropyl groups in the target compound.
  • Applications : Likely used in reactions requiring electron-deficient metal centers, such as fluorocarbon-mediated catalysis.
Table 1: Key Comparison of Biphenyl-Based Ligands
Property Target Compound Tetramethoxy-Trifluoromethyl Analogue
Backbone Tetramethyl-bibenzo[d][1,3]dioxole Tetramethoxybiphenyl
Phosphine Groups Diisopropyl Bis(trifluoromethylphenyl)
Molecular Weight (g/mol) ~800–900 (estimated) 1186.64
Electronic Effect Electron-donating Electron-withdrawing
Steric Bulk High (tetramethyl + diisopropyl) Moderate (tetramethoxy + trifluoromethyl)

Biphenyl Diol Derivatives

(R)-(+)-5,5',6,6'-Tetramethyl-3,3'-di-tert-butyl-1,1'-biphenyl-2,2'-diol (CAS: 329735-68-4)
  • Structural Differences :
    • Functional Groups : Diol vs. bisphosphine.
    • Substituents : tert-Butyl vs. tetramethyl on the biphenyl core.
  • Properties: The tert-butyl groups create extreme steric hindrance, comparable to the tetramethyl groups in the target compound. Lacks phosphine groups, making it unsuitable for metal coordination but useful as a chiral scaffold in organocatalysis .

1,3-Dioxolane Derivatives

Dimethyl (4R-5R)-2-(2-Hydroxyphenyl)-1,3-dioxolane-4,5-dicarboxylate
  • Structural Differences: Monomeric 1,3-dioxolane vs. dimeric bibenzo[d][1,3]dioxole. Functional Groups: Ester and hydroxyl vs. phosphine.
  • Properties :
    • Exhibits antibacterial activity (MIC: 4.8–5000 µg/mL) but lacks catalytic utility due to the absence of metal-binding sites .
    • Smaller molecular weight (~282 g/mol) limits steric effects compared to the target compound.

Electronic and Steric Analysis

Electronic Effects

  • Diisopropylphosphine: Strong σ-donor, enhances electron density at metal centers, favoring oxidative addition reactions.
  • Trifluoromethylphenyl Phosphine : Electron-withdrawing, stabilizes metals in higher oxidation states, useful for reductive elimination .

Steric Parameters

  • Cone Angle :
    • Diisopropylphosphine: ~160° (bulky).
    • Trifluoromethylphenyl Phosphine: ~145° (moderate).
  • The tetramethyl-bibenzo[d][1,3]dioxole backbone in the target compound provides a rigid, preorganized structure, improving enantioselectivity in asymmetric catalysis compared to flexible biphenyl analogs .

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